N-Ethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide
Description
Properties
Molecular Formula |
C7H10N2O3S |
|---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
N-ethyl-6-oxo-1H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C7H10N2O3S/c1-2-9-13(11,12)6-3-4-7(10)8-5-6/h3-5,9H,2H2,1H3,(H,8,10) |
InChI Key |
PLNMXTDLXQRJRB-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CNC(=O)C=C1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of N-Ethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide typically involves:
- Formation of the 1,6-dihydropyridine ring with a keto group at position 6.
- Introduction of the sulfonamide moiety at position 3.
- N-ethylation of the pyridine nitrogen.
These steps are often achieved through condensation reactions, nucleophilic substitutions, and amide coupling reactions under controlled conditions.
Preparation of the 1,6-Dihydropyridine Core
The 1,6-dihydropyridine ring with a keto group at position 6 can be synthesized by cyclization reactions involving appropriate precursors such as ethyl cyanoacetate and substituted aldehydes or amines.
For example, treatment of a suitable precursor with ethyl cyanoacetate in boiling ethanol with catalytic piperidine yields pyridine derivatives with keto functionality.
Heating intermediates in solvents like N,N-dimethylformamide (DMF) at elevated temperatures (165–175 °C) for extended periods (14–24 hours) facilitates ring closure and formation of the dihydropyridine core.
Introduction of the Sulfonamide Group
The sulfonamide group is introduced by reacting the pyridine intermediate with sulfonyl chlorides or sulfonyl hydrazides under basic or neutral conditions.
A general procedure involves reacting N-cyanoacetoarylsulfonylhydrazides with pyridine derivatives in dry dioxane with potassium hydroxide as a base, stirring overnight at room temperature, followed by acidification and purification.
Sulfonamide derivatives can also be synthesized by coupling sulfonamide-containing amines with activated pyridine carboxylic acid derivatives using coupling agents such as HATU in DMF at room temperature, yielding the desired sulfonamide-substituted dihydropyridines.
N-Ethylation of the Pyridine Nitrogen
N-ethylation is achieved by alkylation of the pyridine nitrogen using ethyl halides or ethylating agents under basic conditions.
For instance, ethylation can be performed by reacting the pyridine intermediate with ethyl bromide or ethyl iodide in the presence of a base such as triethylamine or potassium carbonate in solvents like ethanol or DMF.
The reaction conditions are optimized to avoid over-alkylation or side reactions, typically at moderate temperatures (room temperature to reflux) and monitored by TLC or NMR.
Representative Experimental Data and Yields
Analytical Characterization Supporting Preparation
Infrared (IR) Spectroscopy : Characteristic absorption bands for NH and NH2 groups (3200–3400 cm⁻¹), carbonyl (CO) groups (~1670 cm⁻¹), sulfonamide S=O stretches (~1170 cm⁻¹), and aromatic C-H stretches (~3050 cm⁻¹) confirm functional group presence.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H NMR signals for ethyl groups (triplet at ~1.2–1.4 ppm for CH3, quartet at ~4.2 ppm for CH2), aromatic protons (7.0–8.5 ppm), and NH protons (broad singlets around 8.5–11.5 ppm) are consistent with the target compound.
Elemental Analysis : Carbon, hydrogen, and nitrogen percentages closely match calculated values for the molecular formula, confirming purity and correct composition.
Summary of Key Preparation Methods
| Method Aspect | Description |
|---|---|
| Core Formation | Cyclization of cyanoacetate derivatives with amines or aldehydes in ethanol or DMF |
| Sulfonamide Introduction | Reaction with sulfonylhydrazides or sulfonyl chlorides in basic media, followed by purification |
| N-Ethylation | Alkylation of pyridine nitrogen with ethyl halides under basic conditions |
| Purification Techniques | Recrystallization from ethanol/DMF mixtures, column chromatography on silica |
| Reaction Monitoring | Thin-layer chromatography (TLC), NMR, IR spectroscopy |
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used under controlled conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base or acid catalyst to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can lead to a variety of substituted sulfonamide derivatives.
Scientific Research Applications
N-Ethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Parameters
Substituent Effects and Functional Implications
Sulfonamide Substitution Patterns
- N-Ethyl vs. N,N-Dimethyl/Diethyl: The mono-ethyl substitution in the target compound balances steric bulk and lipophilicity.
- 2-Methyl Pyridine Ring Substitution: 2-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide introduces steric effects at the pyridine ring, which could disrupt planar stacking interactions.
Electronic and Steric Modifications
- Trifluoromethyl and Ester Groups :
Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate (MW 251.16) incorporates electron-withdrawing trifluoromethyl and ester groups, significantly altering electronic density and enhancing metabolic stability. This makes it more suited for pharmaceutical applications compared to sulfonamide derivatives.
Purity and Commercial Availability
- Most sulfonamide derivatives listed (e.g., dimethyl, diethyl) are available at 95% purity , suggesting standardized synthesis protocols.
- The discontinuation of 2-methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide highlights market preferences for sulfonamide nitrogen-substituted variants over ring-substituted analogs.
Biological Activity
N-Ethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₉H₁₃N₂O₃S. It features a six-membered dihydropyridine structure with an oxo group at the 6-position and a sulfonamide group at the 3-position. The unique combination of these functional groups is believed to contribute to its biological activity.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. Its structural similarity to other sulfonamides suggests a potential mechanism involving inhibition of bacterial folate synthesis pathways. Comparative studies show that it may be effective against various bacterial strains, although specific data on its spectrum of activity is still emerging.
2. Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of pro-inflammatory mediators such as prostaglandins. In vitro studies have demonstrated that this compound can reduce the release of inflammatory cytokines, suggesting its utility in treating inflammatory conditions.
3. Analgesic Effects
Preliminary investigations indicate that this compound may possess analgesic properties. The mechanisms are likely related to its anti-inflammatory effects, which can indirectly alleviate pain associated with inflammatory processes.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, notably COX enzymes.
- Receptor Interaction : It is hypothesized that this compound may interact with various receptors involved in pain and inflammation signaling pathways.
Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against certain bacterial strains | |
| Anti-inflammatory | Reduces cytokine release; inhibits COX enzymes | |
| Analgesic | Potential pain relief through anti-inflammatory action |
Case Study: In Vitro Efficacy
A study conducted on cell lines demonstrated that this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin (IL)-6 in response to inflammatory stimuli. This suggests a robust anti-inflammatory mechanism that could be leveraged for therapeutic applications .
Future Directions
Further research is needed to fully elucidate the pharmacological profile of this compound. Key areas for future studies include:
- In Vivo Studies : To confirm efficacy and safety in animal models.
- Mechanistic Studies : To better understand the pathways through which this compound exerts its effects.
- Structure–Activity Relationship (SAR) Studies : To identify modifications that enhance biological activity or reduce potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
